(2S)-N-(1H-benzimidazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials are usually benzodiazole and benzotriazine derivatives, which undergo a series of reactions including condensation, cyclization, and amide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE include other benzodiazole and benzotriazine derivatives, such as:
- 1H-1,3-Benzodiazole-2-amine
- 4-Oxo-3,4-dihydro-1,2,3-benzotriazine
- N-(1H-1,3-Benzodiazol-2-yl)acetamide
Uniqueness
The uniqueness of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE lies in its specific structure, which combines the benzodiazole and benzotriazine moieties. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14N6O2 |
---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
(2S)-N-(1H-benzimidazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C17H14N6O2/c1-10(23-16(25)11-6-2-3-7-12(11)21-22-23)15(24)20-17-18-13-8-4-5-9-14(13)19-17/h2-10H,1H3,(H2,18,19,20,24)/t10-/m0/s1 |
InChI Key |
ONOHJPSPDKYQEO-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.